molecular formula C12H14FN5O B3746687 6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B3746687
M. Wt: 263.27 g/mol
InChI Key: QFVGQGKSEWNUBV-UHFFFAOYSA-N
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Description

6-[(2-Fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a fluorophenoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-fluorophenol with a suitable triazine precursor. One common method involves the nucleophilic substitution of a chlorotriazine derivative with 2-fluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of various substituted triazine compounds.

Scientific Research Applications

6-[(2-Fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties such as flame retardancy and UV resistance.

Mechanism of Action

The mechanism of action of 6-[(2-fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The triazine core plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific triazine core structure combined with the fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[(2-fluorophenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN5O/c1-18(2)12-16-10(15-11(14)17-12)7-19-9-6-4-3-5-8(9)13/h3-6H,7H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVGQGKSEWNUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
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6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
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Reactant of Route 5
6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

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